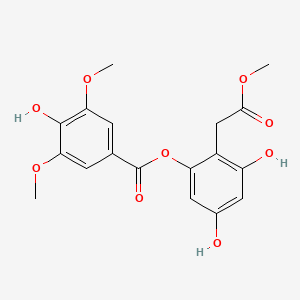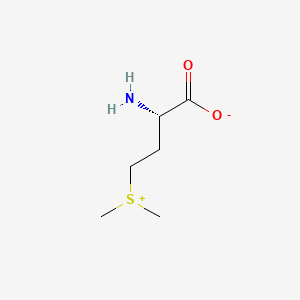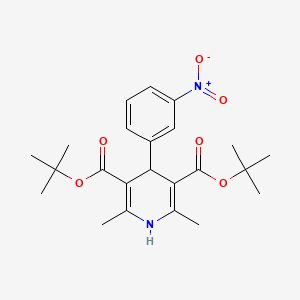![molecular formula C19H22N4O2S2 B1250779 N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide](/img/structure/B1250779.png)
N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide is a member of methoxybenzenes and a substituted aniline.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antibacterial Properties
Research has shown that compounds derived from thiazole, similar to N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide, possess significant anticancer and antibacterial properties. For example, a study by Al-adilee and Hessoon (2019) focused on the synthesis of thiazolyl azo dye ligand and its complexes, demonstrating their potential against certain bacteria and fungi, as well as in vitro antitumor activity against human breast cancer (Al-adilee & Hessoon, 2019).
Anthelmintic Properties
N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide derivatives have been studied for their potential as anthelmintic agents. Silva et al. (2022) synthesized a simplified compound based on the structure of albendazole, demonstrating effectiveness against the nematode Toxocara canis, a roundworm that can infect humans (Silva et al., 2022).
CNS Penetrability and Receptor Antagonism
Compounds structurally related to N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide have been studied for their ability to penetrate the central nervous system (CNS) and function as receptor antagonists. Rosen et al. (1990) synthesized a highly potent serotonin-3 receptor antagonist that effectively crosses the blood-brain barrier, indicating potential applications in CNS-related therapies (Rosen et al., 1990).
Lipoxygenase Inhibition
Another study highlighted the potential of thiazole derivatives as inhibitors of lipoxygenase, an enzyme involved in inflammatory processes. Bird et al. (1991) identified (methoxyalkyl)thiazoles as a new series of orally active, selective 5-lipoxygenase inhibitors, which do not inhibit the synthesis of cyclooxygenase products (Bird et al., 1991).
Photophysical Properties
The photophysical properties of thiazole derivatives have also been researched. Li et al. (2009) synthesized a fluorophore based on thiazole, exploring its dual-emissive fluorescent properties and charge-transfer absorption behaviors, which could have implications in various scientific applications (Li et al., 2009).
Antimicrobial and Anticancer Activities
Al-Mutabagani et al. (2021) synthesized thiazolyl-ethylidene hydrazino-thiazole derivatives, investigating their potential antimicrobial and anticancer properties. These compounds showed effectiveness against various bacteria and cancer cell lines (Al-Mutabagani et al., 2021).
Eigenschaften
Produktname |
N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide |
|---|---|
Molekularformel |
C19H22N4O2S2 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]pentanamide |
InChI |
InChI=1S/C19H22N4O2S2/c1-4-5-10-16(24)23-19-20-12(2)17(27-19)14-11-26-18(22-14)21-13-8-6-7-9-15(13)25-3/h6-9,11H,4-5,10H2,1-3H3,(H,21,22)(H,20,23,24) |
InChI-Schlüssel |
QMGOKDBVXKRKLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=CC=CC=C3OC)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




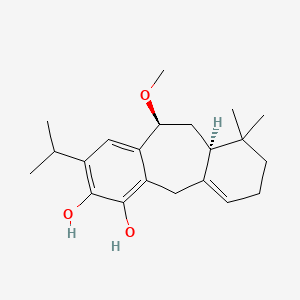
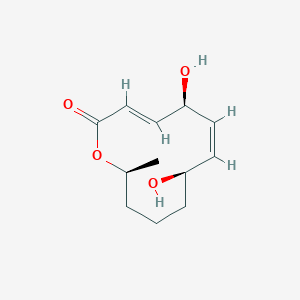
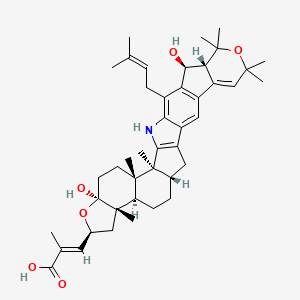
![[(2S,3R,4R,5S,6S)-3-acetyloxy-5-hydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl] acetate](/img/structure/B1250704.png)
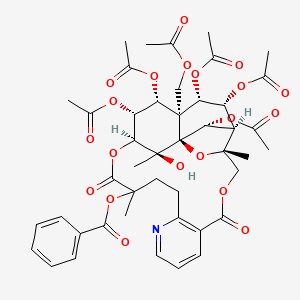

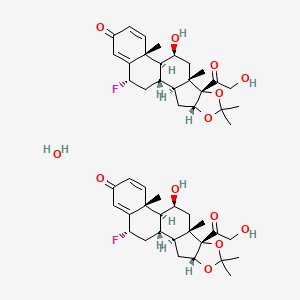
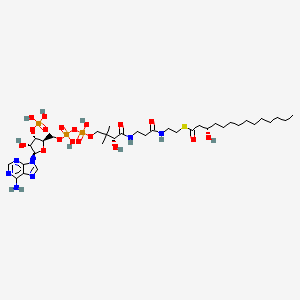
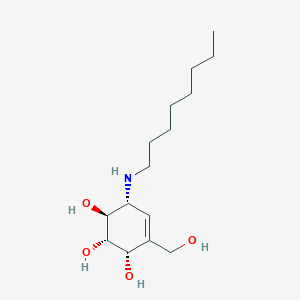
![5-chloro-N-[2-[4-[[(E)-1-(cyclohexylamino)-2-nitroethenyl]sulfamoyl]phenyl]ethyl]-2-methoxybenzamide](/img/structure/B1250716.png)
